molecular formula C17H15ClN4O2S B12005084 4-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-ethoxyphenol

4-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-ethoxyphenol

Cat. No.: B12005084
M. Wt: 374.8 g/mol
InChI Key: HSZJUIKSZCWQCN-VXLYETTFSA-N
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Description

4-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-ethoxyphenol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and an ethoxyphenol moiety

Preparation Methods

The synthesis of 4-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-ethoxyphenol typically involves the reaction of 4-chloroaniline with 2-ethoxybenzaldehyde in the presence of ethanol. The reaction mixture is refluxed for several hours, followed by filtration and recrystallization to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

4-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-ethoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to certain receptors, while the ethoxyphenol moiety can contribute to its overall stability and solubility .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 4-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-ethoxyphenol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H15ClN4O2S

Molecular Weight

374.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15ClN4O2S/c1-2-24-15-9-11(3-8-14(15)23)10-19-22-16(20-21-17(22)25)12-4-6-13(18)7-5-12/h3-10,23H,2H2,1H3,(H,21,25)/b19-10+

InChI Key

HSZJUIKSZCWQCN-VXLYETTFSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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